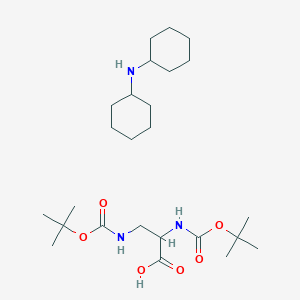
Dicyclohexylamine N-Boc-3-(Boc-amino)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Dap(Boc)-OH.DCHA, also known as (S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid, is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection is crucial for preventing unwanted reactions during synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(Boc)-OH.DCHA typically involves the protection of the amino groups in diaminopropionic acid. One common method is to react diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production of Boc-Dap(Boc)-OH.DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Boc-Dap(Boc)-OH.DCHA undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for Boc-Dap(Boc)-OH.DCHA are less common, the compound can participate in such reactions depending on the functional groups present in the reaction environment.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide are commonly used for deprotecting the Boc groups.
Substitution: DMAP and acetonitrile are used for the protection of amino groups during synthesis.
Major Products Formed
The major products formed from the reactions involving Boc-Dap(Boc)-OH.DCHA are typically the deprotected amino acids or peptides, which can then be further modified or used in various applications.
科学的研究の応用
Boc-Dap(Boc)-OH.DCHA has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc groups protect the amino groups during the assembly of peptide chains.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of specific peptide sequences that can act as drug candidates.
Biological Studies: Boc-Dap(Boc)-OH.DCHA is used in studies involving protein-protein interactions and enzyme inhibition, where the protected amino groups play a crucial role.
作用機序
The mechanism of action of Boc-Dap(Boc)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups prevent unwanted reactions of the amino groups, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino groups can participate in further reactions, enabling the synthesis of complex peptides and proteins .
類似化合物との比較
Similar Compounds
Fmoc-Dap(Boc)-OH: Another protected form of diaminopropionic acid, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) and Boc groups.
Boc-Dab(Boc)-OH: A similar compound where the amino groups are protected by Boc groups, but it is derived from diaminobutyric acid.
Uniqueness
Boc-Dap(Boc)-OH.DCHA is unique due to its dual Boc protection, which provides greater stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protection and deprotection steps are required .
特性
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKLGZKZRIVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)
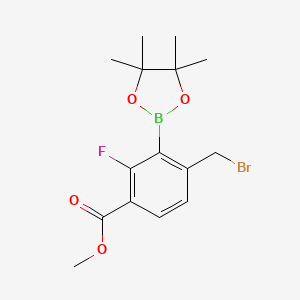
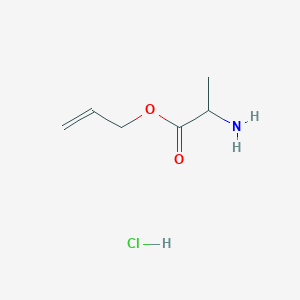
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
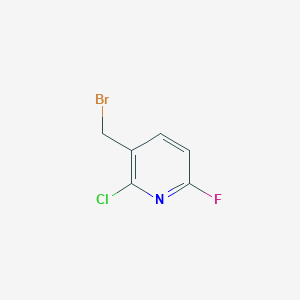
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12499435.png)
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
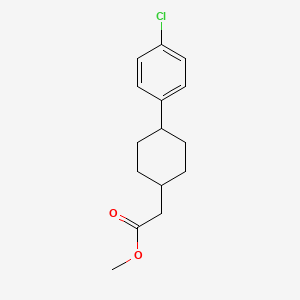
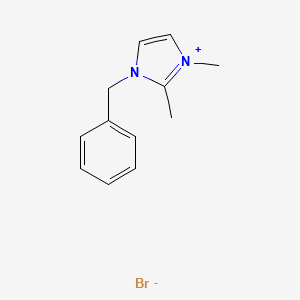
![6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
